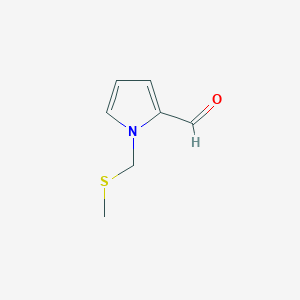
1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a pyrrole derivative that contains a methylthio group and an aldehyde functional group, making it an important building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of matrix metalloproteinases, and act as a fluorescent probe for the detection of metal ions. However, its effects on normal cells and tissues are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde is its versatility in organic synthesis. It can be used as a building block for the synthesis of various pyrrole-based compounds. It is also a useful fluorescent probe for the detection of metal ions. However, its potential as an anti-tumor agent is still under investigation, and its effects on normal cells and tissues need to be further studied.
Zukünftige Richtungen
There are several future directions for the study of 1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde. One direction is to investigate its potential as an anti-tumor agent in vivo. Another direction is to study its effects on normal cells and tissues. Further research is also needed to fully understand its mechanism of action and its potential as a fluorescent probe for the detection of metal ions. Additionally, its potential applications in other fields such as materials science and catalysis should be explored.
Synthesemethoden
The synthesis of 1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One of the most common methods is the reaction of 2-(methylthio)pyrrole with paraformaldehyde in the presence of an acid catalyst. Another method involves the reaction of 2-(methylthio)pyrrole with chloroacetaldehyde in the presence of a base catalyst. Both methods result in the formation of this compound with high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde has been widely used in scientific research due to its potential applications in various fields. It is commonly used as a building block in organic synthesis, especially in the synthesis of pyrrole-based compounds. It has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. In addition, it has been studied for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
126400-46-2 |
|---|---|
Molekularformel |
C7H9NOS |
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
1-(methylsulfanylmethyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-10-6-8-4-2-3-7(8)5-9/h2-5H,6H2,1H3 |
InChI-Schlüssel |
HYNHMUBAOVEARQ-UHFFFAOYSA-N |
SMILES |
CSCN1C=CC=C1C=O |
Kanonische SMILES |
CSCN1C=CC=C1C=O |
Synonyme |
1H-Pyrrole-2-carboxaldehyde, 1-[(methylthio)methyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



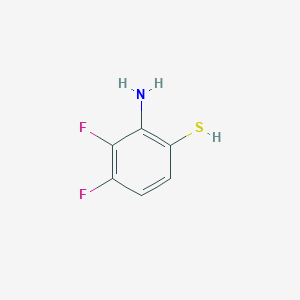
![tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B153154.png)
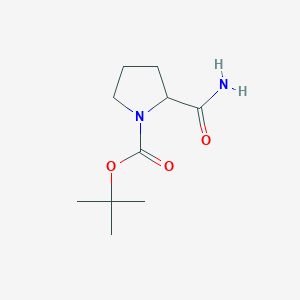
![3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B153157.png)
![1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B153160.png)
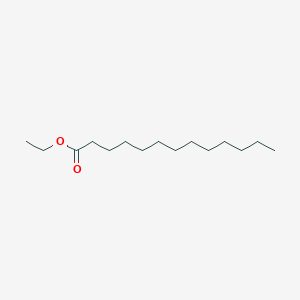
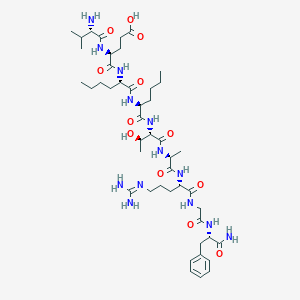
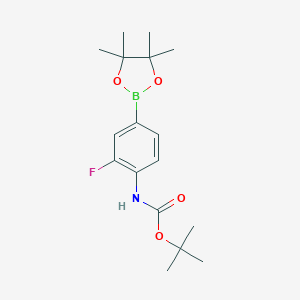
![tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B153170.png)

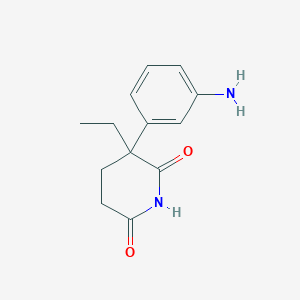
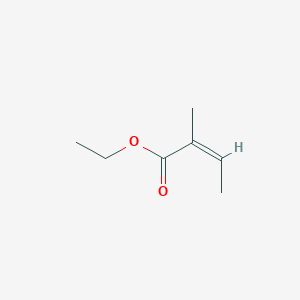
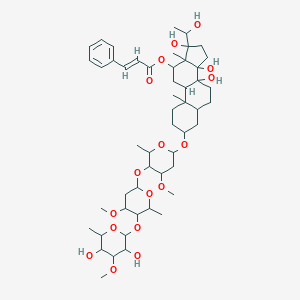
![Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B153183.png)